molecular formula C14H11N3OS B6143389 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide CAS No. 301298-00-0

5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide

Cat. No. B6143389
CAS RN: 301298-00-0
M. Wt: 269.32 g/mol
InChI Key: JBCJJMFKFZTZRK-UHFFFAOYSA-N
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Description

5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide, also known as CMNPC, is a pyridine derivative. It has a molecular weight of 269.33 and its IUPAC name is 5-cyano-2-methyl-N-phenyl-6-sulfanylnicotinamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11N3OS/c1-9-12 (7-10 (8-15)14 (19)16-9)13 (18)17-11-5-3-2-4-6-11/h2-7H,1H3, (H,16,19) (H,17,18) . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis of novel compounds related to 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide for exploring their non-linear optical (NLO) properties and potential anticancer activity . Water-mediated synthesis produced compounds that were characterized by various techniques and investigated for their molecular docking analyses. These compounds showed promising interactions with the colchicine binding site of tubulin, suggesting their potential in inhibiting tubulin polymerization, which is a crucial pathway in cancer cell division (Jayarajan et al., 2019).

Heterocyclic Synthesis

  • Another study engaged in the synthesis of thiophene-2-carboxamide derivatives , showcasing the versatility of cyano and amide functionalities in constructing complex molecules. This synthesis aimed to produce new antibiotic and antibacterial drugs, demonstrating the compound's utility in developing therapeutics (Ahmed, 2007).

Organic Chemistry and Catalysis

  • Research on CuCl2 induced reactions of similar cyano and sulfanyl-containing compounds has revealed the ability of such structures to undergo nucleophilic addition in the presence of various nucleophiles. This study broadens the scope of synthetic applications for constructing complex organic molecules, potentially including this compound (Prokhorov et al., 2008).

Pharmaceutical Research

  • The synthesis and biological screening of cyanopyridine derivatives , including structures similar to this compound, have been investigated for their antimicrobial activities. Such studies highlight the potential of these compounds in pharmaceutical applications, specifically in developing new antimicrobial agents (Akbari, 2018).

properties

IUPAC Name

5-cyano-2-methyl-N-phenyl-6-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-12(7-10(8-15)14(19)16-9)13(18)17-11-5-3-2-4-6-11/h2-7H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCJJMFKFZTZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=S)N1)C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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